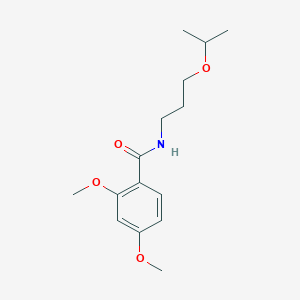

![molecular formula C14H12F3N5 B5211311 N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . The triazole nucleus is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .Aplicaciones Científicas De Investigación

Anti-Malarial Agents

This compound has been used in the design and synthesis of new anti-malarial agents . The search for new drugs is important due to drug resistance being a limiting factor . The compound was designed based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .

Anticancer Agents

The compound has been used in the design and synthesis of anticancer agents . Specifically, it has been used to create derivatives that have shown potent antitumor activities . These derivatives have been shown to act on different targets, such as tubulin, LSD1, and CDK2 .

Suppression of ERK Signaling Pathway

The compound has been used in the design of derivatives that suppress the ERK signaling pathway . This pathway is often overactive in various types of cancer, and its suppression can lead to decreased proliferation of cancer cells .

Inhibitors of Dihydroorotate Dehydrogenase

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have potential antimalarial activity .

Reactant for Vilsmeier Reaction

The compound has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction that is used in organic chemistry .

Design of Ruthenium (II)-Hmtpo Complexes

The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science .

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is Dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme that plays a crucial role in the de novo synthesis of pyrimidines .

Mode of Action

It’s known that triazolopyrimidines bind to plasmodium and mammalian dhodhs in overlapping but distinct binding sites . The key hydrogen-bond and stacking interactions underlying strong binding to PfDHODH are absent in the mammalian enzymes .

Biochemical Pathways

The compound affects the pyrimidine biosynthesis pathway by inhibiting DHODH This inhibition disrupts the production of pyrimidines, which are essential components of DNA and RNA

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.

Result of Action

Some compounds in the same class have shown moderate antiproliferative activities against certain cancer cells , suggesting that N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine might have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability and reactivity.

Propiedades

IUPAC Name |

N-benzyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5/c1-9-7-11(18-8-10-5-3-2-4-6-10)22-13(19-9)20-12(21-22)14(15,16)17/h2-7,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXCJRLKESQQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)

amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5211265.png)

![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)

![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5211302.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)

![4-tert-butyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5211323.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)

![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)